Cas no 1478601-58-9 (1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol)
1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol, 1-[[(4-chloro-3-fluorophenyl)methyl]amino]-2-methyl-
- 1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol
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- Inchi: 1S/C11H15ClFNO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3
- InChI Key: KLZJBGDXESSJMN-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(Cl)C(F)=C1)C(C)(O)C
1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-161429-0.05g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 0.05g |
$851.0 | 2023-05-24 | ||
| Enamine | EN300-161429-0.1g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 0.1g |
$892.0 | 2023-05-24 | ||
| Enamine | EN300-161429-0.25g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 0.25g |
$933.0 | 2023-05-24 | ||
| Enamine | EN300-161429-0.5g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 0.5g |
$974.0 | 2023-05-24 | ||
| Enamine | EN300-161429-1.0g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 1g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-161429-2.5g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 2.5g |
$1988.0 | 2023-05-24 | ||
| Enamine | EN300-161429-5.0g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 5g |
$2940.0 | 2023-05-24 | ||
| Enamine | EN300-161429-10.0g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 10g |
$4360.0 | 2023-05-24 | ||
| Enamine | EN300-161429-50mg |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 50mg |
$587.0 | 2023-09-23 | ||
| Enamine | EN300-161429-100mg |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol |
1478601-58-9 | 100mg |
$615.0 | 2023-09-23 |
1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol
Research Brief on 1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol (CAS: 1478601-58-9): Recent Advances and Applications
The compound 1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol (CAS: 1478601-58-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, shedding light on its role as a potential drug candidate or intermediate in medicinal chemistry.
Recent literature highlights the compound's relevance in the development of novel kinase inhibitors, particularly in targeting specific pathways involved in inflammatory and oncological diseases. The presence of the chloro-fluorophenyl moiety and the tertiary alcohol group in its structure suggests a high degree of bioactivity, making it a valuable scaffold for further chemical modifications. Researchers have employed advanced computational modeling and high-throughput screening techniques to explore its binding affinity and selectivity towards various biological targets.
One of the key findings from recent studies is the compound's ability to modulate specific protein-protein interactions, which are critical in disease progression. For instance, preliminary in vitro assays have demonstrated its efficacy in inhibiting certain enzymes involved in signal transduction pathways. These findings are supported by molecular docking studies, which reveal favorable binding energies and interactions with active sites of target proteins.
In addition to its pharmacological potential, the synthesis and scalability of 1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol have been optimized in recent years. Novel synthetic routes employing green chemistry principles have been reported, reducing the environmental impact and improving yield. These advancements are crucial for its potential industrial-scale production and subsequent application in drug development pipelines.
Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Ongoing research aims to address these gaps through comprehensive in vivo studies and preclinical trials. The integration of omics technologies, such as metabolomics and proteomics, is expected to provide deeper insights into its mechanism of action and potential side effects.
In conclusion, 1-{(4-chloro-3-fluorophenyl)methylamino}-2-methylpropan-2-ol (CAS: 1478601-58-9) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its multifaceted applications, from drug discovery to synthetic chemistry, underscore its importance in advancing therapeutic innovations. Future studies will likely focus on translating these findings into clinical applications, paving the way for new treatment modalities.
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